molecular formula C16H18N2O4S B2403301 2,5-dimethyl-N'-[(E)-2-(4-methylphenyl)ethenyl]sulfonylfuran-3-carbohydrazide CAS No. 1252561-47-9

2,5-dimethyl-N'-[(E)-2-(4-methylphenyl)ethenyl]sulfonylfuran-3-carbohydrazide

Cat. No.: B2403301
CAS No.: 1252561-47-9
M. Wt: 334.39
InChI Key: GPAHSXZEYOHEQC-UHFFFAOYSA-N
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Description

2,5-dimethyl-N’-[(E)-2-(4-methylphenyl)ethenyl]sulfonylfuran-3-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a furan ring, a sulfonyl group, and a hydrazide moiety, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N’-[(E)-2-(4-methylphenyl)ethenyl]sulfonylfuran-3-carbohydrazide typically involves the reaction of 2,5-dimethylfuran-3-carbohydrazide with 4-methylphenyl ethylene sulfone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N’-[(E)-2-(4-methylphenyl)ethenyl]sulfonylfuran-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-dimethyl-N’-[(E)-2-(4-methylphenyl)ethenyl]sulfonylfuran-3-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N’-[(E)-2-(4-methylphenyl)ethenyl]sulfonylfuran-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonyl group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dimethyl-N’-[(E)-2-(4-fluorophenyl)ethenyl]sulfonylfuran-3-carbohydrazide
  • 2,5-dimethyl-N’-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylfuran-3-carbohydrazide

Uniqueness

2,5-dimethyl-N’-[(E)-2-(4-methylphenyl)ethenyl]sulfonylfuran-3-carbohydrazide is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2,5-dimethyl-N'-[(E)-2-(4-methylphenyl)ethenyl]sulfonylfuran-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-11-4-6-14(7-5-11)8-9-23(20,21)18-17-16(19)15-10-12(2)22-13(15)3/h4-10,18H,1-3H3,(H,17,19)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPAHSXZEYOHEQC-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NNC(=O)C2=C(OC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NNC(=O)C2=C(OC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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